An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonic acid (CAS: 6602-56-8)
An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonic acid (CAS: 6602-56-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloropyridine-3-sulfonic acid, a key heterocyclic building block. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity, discuss its applications in medicinal chemistry, and provide guidance on its analytical characterization and safe handling. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development and other areas of chemical synthesis.
Core Properties and Characteristics
2-Chloropyridine-3-sulfonic acid is a substituted pyridine derivative with the chemical formula C₅H₄ClNO₃S.[1][2][] Its structure incorporates a pyridine ring, a chlorine atom at the 2-position, and a sulfonic acid group at the 3-position, making it a versatile intermediate for further chemical modifications.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6602-56-8 | [1] |
| Molecular Formula | C₅H₄ClNO₃S | [1][2][] |
| Molecular Weight | 193.61 g/mol | [2][] |
| IUPAC Name | 2-chloropyridine-3-sulfonic acid | [1] |
| SMILES | O=S(O)(=O)c1cccc(Cl)n1 | [1][] |
| InChI Key | VBJDRRWFZIWJOS-UHFFFAOYSA-N | [1][] |
Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for 2-Chloropyridine-3-sulfonic acid is not readily found in the literature, a plausible and efficient synthetic route can be inferred from established methods for analogous compounds, particularly the synthesis of its isomer, pyridine-3-sulfonic acid from 3-chloropyridine.[4][5][6]
The proposed synthesis involves a multi-step process commencing with a suitable starting material, such as 2,3-dichloropyridine or 2-chloropyridine. A likely pathway involves the sulfonation of a pre-functionalized pyridine ring.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Chloropyridine-3-sulfonic acid could involve the following key transformations. This proposed pathway is based on the well-documented synthesis of pyridine-3-sulfonic acid.[4][6]
Caption: Proposed synthetic pathway for 2-Chloropyridine-3-sulfonic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation of the patented synthesis of pyridine-3-sulfonic acid and should be optimized and validated in a laboratory setting.[4][5]
Step 1: N-Oxidation of 2,3-Dichloropyridine
-
To a solution of 2,3-dichloropyridine in glacial acetic acid, slowly add hydrogen peroxide (30-70% solution) at a controlled temperature (e.g., 80°C).[4]
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).
-
After completion, the excess oxidizing agent can be quenched by the addition of a reducing agent like sodium sulfite.
-
The acetic acid and water are then removed under reduced pressure to yield crude 2,3-dichloropyridine N-oxide.
Step 2: Sulfonation
-
The crude 2,3-dichloropyridine N-oxide is added to an aqueous solution of a sulfonating agent, such as sodium sulfite or sodium bisulfite.[4][5]
-
The reaction mixture is heated in an autoclave to approximately 145°C for several hours.[5] The pressure will rise during the reaction.
-
Upon completion, the reaction is cooled, and the resulting solution contains 2-chloropyridine-3-sulfonic acid N-oxide.
Step 3: Reduction
-
The aqueous solution of 2-chloropyridine-3-sulfonic acid N-oxide is made alkaline with a base like sodium hydroxide.
-
A catalytic amount of Raney nickel is added to the solution.[4][5]
-
The mixture is hydrogenated under pressure (e.g., 7 bars) at an elevated temperature (e.g., 100-110°C) for several hours.[5]
-
After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.
-
The pH of the filtrate is adjusted to isolate the 2-Chloropyridine-3-sulfonic acid, which can be further purified by recrystallization.
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-Chloropyridine-3-sulfonic acid is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the chlorine atom and the sulfonic acid group. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAᵣ).[7][8]
Nucleophilic Aromatic Substitution
The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the 2- and 4-positions electron-deficient and thus prone to attack by nucleophiles.[8] This makes the chlorine atom at the 2-position a good leaving group in the presence of a suitable nucleophile.
Caption: General scheme for nucleophilic aromatic substitution on 2-Chloropyridine-3-sulfonic acid.
This reactivity allows for the introduction of a wide range of functional groups at the 2-position, making 2-Chloropyridine-3-sulfonic acid a valuable scaffold in the synthesis of more complex molecules. Common nucleophiles used in such reactions include amines, alcohols, and thiols.
Role in Pharmaceutical Synthesis
Pyridine-based compounds are ubiquitous in pharmaceuticals. The sulfonic acid group can improve the aqueous solubility of a molecule, a desirable property for drug candidates. The isomeric pyridine-3-sulfonic acid is a known intermediate in the synthesis of Vonoprazan Fumarate, a medication for acid-related gastrointestinal disorders.[9] This suggests that 2-Chloropyridine-3-sulfonic acid could be a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).[10] Its derivatives, such as 2-chloropyridine-3-carboxylic acid, are used in the development of anti-inflammatory and analgesic drugs.[11]
Analytical Characterization
The identity and purity of 2-Chloropyridine-3-sulfonic acid can be confirmed using a variety of standard analytical techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonic acid groups. Based on data for similar compounds like 2-chloropyridine, the aromatic protons would likely appear in the range of 7.0-8.5 ppm.[13]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2-Chloropyridine-3-sulfonic acid. A typical reverse-phase HPLC method for related pyridine compounds would involve:
| Parameter | Typical Condition | Source(s) |
| Column | C18 reverse-phase | [14][15] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol). | [14][15] |
| Detection | UV at a suitable wavelength (e.g., 230-260 nm) | [15] |
| Column Temperature | Ambient to slightly elevated (e.g., 30°C) | [15] |
Safety and Handling
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
2-Chloropyridine-3-sulfonic acid is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery and development. Its key features, including the reactive 2-chloro position and the solubilizing sulfonic acid group, make it an attractive starting material for the synthesis of a wide range of novel compounds. While detailed experimental procedures for its synthesis and reactions are not extensively published, logical and effective strategies can be derived from the well-established chemistry of related pyridine derivatives. As with all chemical reagents, it is essential to handle 2-Chloropyridine-3-sulfonic acid with appropriate safety precautions.
References
- Production of pyridine-3-sulfonic acid. US5082944A.
-
Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]
- Process of preparation of pyridine-3-sulfonic acids. EP0428831B1.
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
2-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 6602-56-8. Matrix Fine Chemicals. [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]
-
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
-
The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
- Method for detecting content of pyridine-3-sulfonyl chloride.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 2-CHLOROPYRIDINE-3-SULFONIC ACID | CAS 6602-56-8 [matrix-fine-chemicals.com]
- 2. synchem.de [synchem.de]
- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. nbinno.com [nbinno.com]
- 10. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 11. 2-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 6602-56-8|2-Chloropyridine-3-sulfonic acid|BLD Pharm [bldpharm.com]
- 13. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 14. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. fishersci.com [fishersci.com]
